![molecular formula C15H14BrFN2OS B4849331 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4849331.png)
1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine
Overview
Description
1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine, also known as BTF, is a chemical compound that belongs to the piperazine family. This compound has been of significant interest to the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anti-depressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine has also been shown to have anti-depressant and anxiolytic effects in animal models of depression and anxiety. Additionally, 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in laboratory experiments. However, one of the main limitations of 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine. One area of interest is the development of more potent and selective 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine analogs with improved pharmacokinetic properties. Another area of interest is the use of 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine as a tool to better understand the mechanisms of inflammation and pain. Finally, 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine may also have potential applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine is a promising compound with potential applications in medicinal chemistry. Its anti-inflammatory, analgesic, anti-depressant, and anxiolytic properties make it a promising candidate for the treatment of a variety of diseases. Further research is needed to fully understand the mechanisms of action of 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine and to develop more potent and selective analogs with improved pharmacokinetic properties.
Scientific Research Applications
1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. 1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
(4-bromothiophen-2-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2OS/c16-11-9-14(21-10-11)15(20)19-7-5-18(6-8-19)13-4-2-1-3-12(13)17/h1-4,9-10H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJKBNGXCSNSLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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